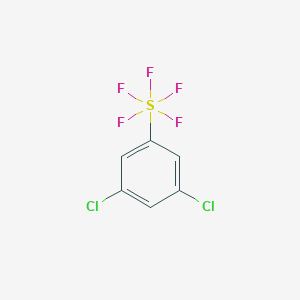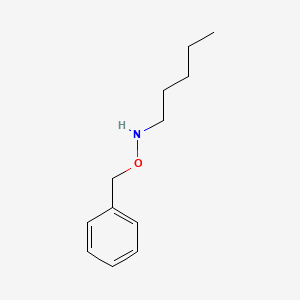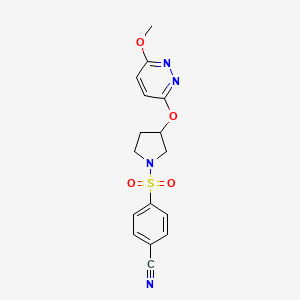
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contains a sulfonyl group and a benzonitrile group.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16N4O4S and its molecular weight is 360.39. Other specific physical and chemical properties are not available in the resources I have.科学的研究の応用
Liquid Crystalline Behavior and Photophysical Properties
Compounds structurally similar to the specified chemical have been synthesized to investigate their liquid crystalline behavior and photophysical properties. The study by Ahipa et al. (2014) focuses on luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds exhibit liquid crystalline phases, with shorter chain lengths showing the nematic phase and longer chains displaying the orthorhombic columnar phase. Their optical properties suggest potential as blue-emitting materials, with absorption and emission in the UV-visible range, indicating applications in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antibacterial Activity
Another area of research involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives for evaluating their antibacterial activity. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives with various substituents and tested them against a range of aerobic and anaerobic bacteria. Some compounds showed significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Enantiopure Bicyclic 1,2‐Oxazines
Research by Pulz et al. (2003) on the synthesis of enantiopure bicyclic 1,2-oxazines through the addition of lithiated methoxyallene to chiral cyclic nitrones highlights the compound's relevance in organic synthesis. This process leads to compounds that can further undergo transformations for the development of pharmaceuticals and bioactive molecules (Pulz, Cicchi, Brandi, & Reissig, 2003).
Herbicidal Sulfonylureas
In the agricultural sector, new fluoro intermediates for herbicidal sulfonylureas were developed by Hamprecht et al. (1999), focusing on pyrimidine and triazine intermediates. These compounds demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, indicating potential applications in agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).
将来の方向性
特性
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)


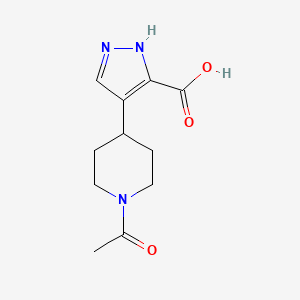
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)
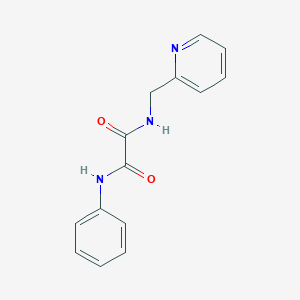
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)
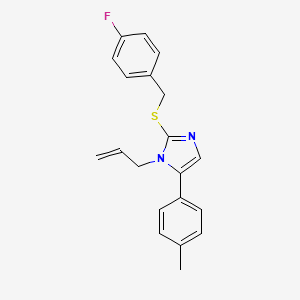
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
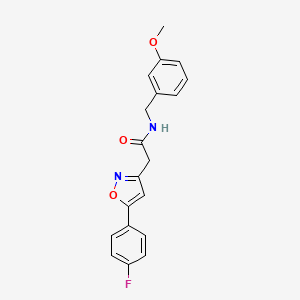
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)
